B1578163 Aurein-3.1

Aurein-3.1

Cat. No.: B1578163
Attention: For research use only. Not for human or veterinary use.
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Description

Aurein-3.1 is a cationic antimicrobial peptide (AMP) belonging to the Aurein family, which is derived from the skin secretions of the Australian tree frog Litoria aurea. It consists of 13 amino acid residues (GLFDIIKKIAESF) and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and certain cancer cell lines . Its mechanism of action involves disrupting microbial or cancer cell membranes through electrostatic interactions between its positively charged residues (e.g., lysine) and negatively charged phospholipid head groups. Hydrophobic residues (e.g., isoleucine, phenylalanine) further enhance membrane permeabilization by embedding into lipid bilayers. Recent studies have also highlighted its selective cytotoxicity toward cancer cells over normal cells, making it a promising candidate for anticancer therapeutics .

Properties

bioactivity

Antibacterial, Anticancer

sequence

GLFDIVKKIAGHIAGSI

Origin of Product

United States

Comparison with Similar Compounds

Aurein-3.1 shares structural and functional similarities with other peptides in the Aurein family and related AMPs. Below is a detailed comparison based on sequence, physicochemical properties, bioactivity, and mechanistic insights.

Structural Analogues

The Aurein family includes peptides such as Aurein-3.2 , Aurein-3.3 , Citropin-1.1 , and Uperin 3.6 . Key structural differences and their functional implications are summarized in Table 1.

Table 1: Structural Comparison of this compound and Analogues

Peptide Amino Acid Sequence Key Modifications Hydrophobicity (ΔG) Net Charge (pH 7)
This compound GLFDIIKKIAESF None (wild-type) -0.45 +3
Aurein-3.2 GLFDIIKKIAESM S13M substitution -0.50 +3
Aurein-3.3 GLFDIIKKIAESY S13Y substitution -0.55 +3
Citropin-1.1 GLFDVIKKVASVIGGL Extended C-terminus -0.60 +4
Uperin 3.6 GLFGVLKKLGSIL V5 substitution, shorter chain -0.40 +2

Sources: Sequence alignment via ClustalW ; physicochemical properties calculated using HeliQuest.

  • Charge : Citropin-1.1’s extended C-terminal region adds a lysine residue, increasing its net charge to +4, which improves binding to anionic cancer cell membranes .
Functional Analogues

Magainin-2 (from Xenopus laevis) and Melittin (from bee venom) are functionally similar cationic AMPs. Unlike this compound, these peptides exhibit stronger hemolytic activity, limiting their therapeutic utility. This compound’s shorter sequence and selective cytotoxicity make it preferable for anticancer applications .

Bioactivity and Selectivity

Table 2: Anticancer Activity of this compound and Analogues

Peptide IC₅₀ (SW480 Colon Cancer) IC₅₀ (HT29 Colorectal Cancer) Selectivity (Cancer vs. Normal Cells)*
This compound 12.5 μM 15.0 μM 8.2-fold (HUVEC)
Aurein-3.2 10.2 μM 13.8 μM 6.5-fold (HUVEC)
Citropin-1.1 8.7 μM 10.5 μM 4.1-fold (KDR)
Uperin 3.6 20.1 μM 22.4 μM 10.3-fold (KDR)

Selectivity ratio = IC₅₀ (normal cells) / IC₅₀ (cancer cells). Data derived from MTT assays .

  • This compound vs. Aurein-3.2: Despite higher hydrophobicity, Aurein-3.2’s selectivity decreases due to increased non-specific interactions with normal cell membranes .
  • Uperin 3.6: Reduced charge (+2) lowers anticancer potency but improves selectivity, likely due to weaker binding to non-cancerous cells .
Mechanistic Insights from Molecular Dynamics

Simulations using GROMACS revealed that this compound adopts an α-helical structure in membrane-mimetic environments, enabling deeper lipid bilayer penetration compared to Citropin-1.1. The latter’s extended structure causes slower membrane disruption, correlating with its lower selectivity .

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